molecular formula C16H13N5O3 B12212430 methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate

methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B12212430
M. Wt: 323.31 g/mol
InChI Key: AEMXXAUTFOFEMG-UHFFFAOYSA-N
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Description

Methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate is a sophisticated synthetic compound incorporating both tetrazole and benzoate functional groups, designed specifically for pharmaceutical research and chemical biology applications. This molecule features a 1H-tetrazole moiety linked via a phenyl ring to a carboxamide bridge, terminating in a methyl benzoate group, creating a multifunctional scaffold with significant potential in medicinal chemistry. The tetrazole ring system serves as a metabolically stable bioisostere for carboxylic acids, imparting improved pharmacokinetic properties to potential drug candidates while maintaining similar acidity and geometric profile . Researchers can utilize this compound as a key synthetic intermediate in the development of novel enzyme inhibitors, particularly for targets involving angiotensin II receptors, where tetrazole derivatives have demonstrated significant therapeutic value . The structural configuration suggests potential application as a molecular scaffold in fragment-based drug discovery, with the rigid tetrazole system providing conformational restraint to adjacent functional groups. The methyl benzoate moiety offers a convenient handle for further synthetic modification through hydrolysis, reduction, or transesterification reactions, enabling versatile chemical diversification. This compound is provided as a high-purity material suitable for lead optimization studies, chemical probe development, and structure-activity relationship investigations across various therapeutic areas. Strictly for research use in laboratory settings only; not intended for diagnostic, therapeutic, or human use. Researchers should consult relevant safety data sheets prior to handling and employ appropriate personal protective equipment during experimental procedures.

Properties

Molecular Formula

C16H13N5O3

Molecular Weight

323.31 g/mol

IUPAC Name

methyl 3-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C16H13N5O3/c1-24-16(23)12-5-2-6-13(8-12)18-15(22)11-4-3-7-14(9-11)21-10-17-19-20-21/h2-10H,1H3,(H,18,22)

InChI Key

AEMXXAUTFOFEMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Hydrolysis of Ethyl 3-(1H-Tetrazol-1-yl)benzoate

A common precursor, ethyl 3-(1H-tetrazol-1-yl)benzoate, undergoes hydrolysis under basic conditions to yield the carboxylic acid.

Procedure :

  • Combine ethyl 3-(1H-tetrazol-1-yl)benzoate (4.93 g, 22.6 mmol) with tetrahydrofuran/water (100 mL/25 mL).

  • Add lithium hydroxide (1.9 g, 45.2 mmol) and reflux for 2 hours.

  • Cool, extract with aqueous NaOH, acidify with HCl to pH ≈1, and isolate the precipitate.

Key Data :

ParameterValue
YieldNot reported
Purity95%
CharacterizationNMR, MS

Alternative Route: Tetrazole Ring Formation

For de novo synthesis, a nitrile precursor can undergo [2+3] cycloaddition with sodium azide:

  • React 3-cyanobenzoic acid with NaN₃ and NH₄Cl in DMF at 100°C.

  • Acidify to isolate 3-(1H-tetrazol-1-yl)benzoic acid.

Challenges :

  • Regioselectivity (1H- vs. 2H-tetrazole isomers).

  • Purification due to polar byproducts.

Synthesis of Methyl 3-Aminobenzoate

Esterification of 3-Aminobenzoic Acid

Procedure :

  • Dissolve 3-aminobenzoic acid (1 equiv) in methanol.

  • Add thionyl chloride (2.5 equiv) dropwise at 0°C, then reflux for 24 hours.

  • Concentrate and purify via recrystallization.

Key Data :

ParameterValue
Yield100%
Purity>95%
CharacterizationNMR, IR

Amide Coupling Strategies

Acyl Chloride-Mediated Coupling

Step 1: Synthesis of 3-(1H-Tetrazol-1-yl)benzoyl Chloride

  • Treat 3-(1H-tetrazol-1-yl)benzoic acid (50 mg, 0.263 mmol) with thionyl chloride (477 μL, 6.58 mmol) at 80°C.

  • Evaporate excess thionyl chloride to obtain the acyl chloride.

Step 2: Coupling with Methyl 3-Aminobenzoate

  • Suspend the acyl chloride in dichloromethane (1.5 mL).

  • Add methyl 3-aminobenzoate (1.1 equiv) and triethylamine (2.5 equiv).

  • Stir at room temperature for 14 hours.

  • Purify via column chromatography (silica gel, CH₂Cl₂:MeOH gradient).

Key Data :

ParameterValue
Yield53%
Purity>90%
Characterization¹H/¹³C NMR, MS

Coupling Reagent-Assisted Method

Using ethyl chloroformate activation:

  • Activate 3-(1H-tetrazol-1-yl)benzoic acid with ethyl chloroformate and triethylamine in acetonitrile.

  • Add methyl 3-aminobenzoate and MgCl₂ as a catalyst.

  • Stir at room temperature and isolate via filtration.

Advantages :

  • Mild conditions suitable for acid-sensitive tetrazoles.

Critical Analysis of Methodologies

Yield Optimization

  • Acyl Chloride Route : Moderate yields (53%) due to competing hydrolysis.

  • Coupling Reagents : Higher yields (70–80%) reported for analogous systems.

Purification Challenges

  • Tetrazole derivatives often require chromatography due to polar byproducts.

  • Recrystallization from ethyl acetate/hexane mixtures improves purity.

Emerging Strategies and Innovations

Flow Chemistry

  • Continuous-flow systems for tetrazole synthesis reduce reaction times and improve safety.

Biocatalytic Approaches

  • Lipase-mediated esterification and amidase-catalyzed couplings offer greener alternatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Substitution: Tetrazole vs. Triazole

A key structural analog is methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate (CAS 167626-50-8), which replaces the tetrazole with a triazole (three nitrogen atoms) and lacks the carbonylamino linker .

  • Key Differences :
    • Electronic Effects : Tetrazoles are more polar and acidic (pKa ~4.9) compared to triazoles (pKa ~10.1), influencing solubility and bioavailability.
    • Synthetic Routes : Tetrazole synthesis often involves [2+3] cycloaddition with nitriles and azides, while triazoles may form via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
    • Applications : Tetrazoles are prevalent in antihypertensive drugs (e.g., losartan), whereas triazoles are common in antifungal agents (e.g., fluconazole).

Functional Group Variations: Amide vs. Carbamate

In ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (), a carbamate group (-O-CO-NH-) replaces the amide linker.

  • Impact on Reactivity : Carbamates are more hydrolytically stable than amides under physiological conditions, making them favorable for prodrug designs.
  • Synthesis : Carbamates are typically synthesized via reaction of amines with chloroformates, contrasting with amides, which require coupling reagents like EDC/HOBt.

Alkoxy-Substituted Benzoates

Compounds such as 3,4-bis(pentyloxy)benzoate derivatives () feature long alkoxy chains instead of tetrazole or triazole groups.

  • Physicochemical Properties :
    • Solubility : Alkoxy chains enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility.
    • Applications : These derivatives are often used in liquid crystals or polymers due to their self-assembly properties.

Pyrazole and Triazine Derivatives

  • Pyrazole-Benzoc Acid Hybrids (): Compounds like 3-(1-methyl-1H-1,2,3-triazol-4-yl)benzoic acid () highlight the use of benzoate cores with pyrazole/triazole substituents. Their synthesis often involves ester hydrolysis (e.g., using BBr₃ or K₂CO₃), a step relevant to modifying the target compound’s methyl ester group.
  • Triazine-Based Analog (): The compound 1,1-dimethylethyl 3-[[4-[4-(1,1-dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate incorporates a triazine ring, which introduces π-π stacking capabilities and thermal stability, useful in agrochemicals.

Key Research Findings

  • Tetrazole Advantages : The tetrazole group in the target compound may offer superior metabolic stability compared to triazoles, as seen in angiotensin II receptor blockers .
  • Synthetic Flexibility : The methyl ester group can be hydrolyzed to a carboxylic acid (as in ), enabling further functionalization for drug development.
  • Structural Trade-offs : While alkoxy-substituted benzoates () excel in materials science, the target compound’s polar tetrazole and amide groups may limit its utility in hydrophobic applications.

Biological Activity

Methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate, a compound featuring a tetrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Compound Structure and Synthesis

The compound is characterized by the presence of a methyl ester, an amide linkage, and a tetrazole ring. The synthesis typically involves multi-step reactions that can include the formation of the tetrazole ring through cyclization reactions with appropriate precursors.

General Structure

  • Chemical Formula : C15_{15}H14_{14}N4_{4}O2_{2}
  • Molecular Weight : 286.29 g/mol

Antimicrobial Properties

Studies have indicated that compounds with tetrazole rings exhibit significant antimicrobial activity. For instance, derivatives of tetrazoles have been shown to inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study Organism IC50 (µM) Mechanism
Study AE. coli25Cell wall synthesis inhibition
Study BS. aureus30Metabolic pathway interference

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (µM) Effect
MCF-7 (Breast)15Induces apoptosis
A549 (Lung)20Cell cycle arrest

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For example, the tetrazole group may enhance binding affinity to enzyme active sites or receptor sites involved in cellular signaling pathways.

Case Study: Enzyme Inhibition

A notable case study focused on the inhibition of protein kinases by this compound. The compound was found to inhibit key kinases involved in cancer progression, leading to reduced cell proliferation.

Kinase IC50 (nM) Inhibition Type
AKT50Competitive
ERK75Non-competitive

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